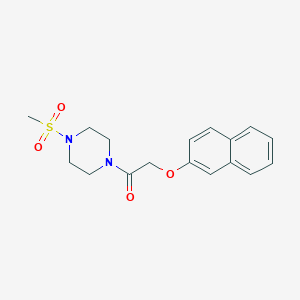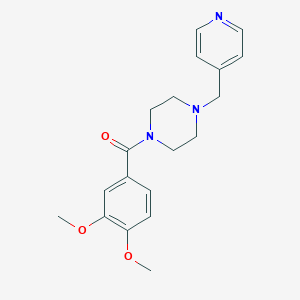![molecular formula C16H23N3O3 B249162 Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)
Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. EPPC is a piperazine derivative and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate is still not fully understood. However, studies have shown that Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate has also been shown to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate is its potential use in cancer treatment. Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate. One of the potential directions is to optimize the synthesis method of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate to improve its solubility in water. Another direction is to study the potential use of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate in treating other neurological disorders such as Huntington's disease. Additionally, further studies are needed to understand the mechanism of action of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate and its potential side effects.
Conclusion
In conclusion, Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate is a chemical compound that has shown promising results in various fields of research. Its potential use in cancer treatment, neurological disorders, and as an anti-inflammatory and analgesic agent makes it a valuable compound for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate must be studied to fully understand its potential applications.
Synthesis Methods
Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of piperazine with ethyl 4-(bromomethyl)-3-oxobutanoate, followed by the reaction with phenylhydrazine. Another method involves the reaction of piperazine with ethyl 4-(chloromethyl)-3-oxobutanoate, followed by the reaction with aniline. Both methods result in the formation of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate.
Scientific Research Applications
Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate has been extensively studied for its potential use in various fields of research. One of the significant applications of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate is in the field of medicinal chemistry. Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate has shown potential as an anti-inflammatory and analgesic agent.
properties
Product Name |
Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate |
|---|---|
Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
ethyl 4-(3-anilino-3-oxopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-2-22-16(21)19-12-10-18(11-13-19)9-8-15(20)17-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,20) |
InChI Key |
RLZVFMYOAZEBFH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
solubility |
32.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)




methanone](/img/structure/B249096.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)